Val-glu-pro-ile-pro-tyr

Val-glu-pro-ile-pro-tyr

Cat. No.

B1597320

CAS RN

94773-24-7

M. F:

C35H52N6O10

M. Wt:

716.8 g/mol

InChI Key:

ZQOILFFBJUNGRA-NMVUUJPQSA-N

IUPAC Name:

(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[(2S)-2-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

* For research use only. Not for human or veterinary use.
Description Val-glu-pro-ile-pro-tyr, also known as Val-glu-pro-ile-pro-tyr, is a useful research compound. Its molecular formula is C35H52N6O10 and its molecular weight is 716.8 g/mol. The purity is usually 95%.

   

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CAS RN 94773-24-7
Product Name Val-glu-pro-ile-pro-tyr
Molecular Formula C35H52N6O10
Molecular Weight 716.8 g/mol
IUPAC Name (4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[(2S)-2-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
InChI InChI=1S/C35H52N6O10/c1-5-20(4)29(34(49)41-17-7-8-25(41)30(45)38-24(35(50)51)18-21-10-12-22(42)13-11-21)39-31(46)26-9-6-16-40(26)33(48)23(14-15-27(43)44)37-32(47)28(36)19(2)3/h10-13,19-20,23-26,28-29,42H,5-9,14-18,36H2,1-4H3,(H,37,47)(H,38,45)(H,39,46)(H,43,44)(H,50,51)/t20-,23-,24-,25-,26-,28-,29-/m0/s1
InChI Key ZQOILFFBJUNGRA-NMVUUJPQSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N
Canonical SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N
Sequence VEPIPY
Synonyms Val-Glu-Pro-Ile-Pro-Tyr
valyl-glutamyl-prolyl-isoleucyl-prolyl-tyrosine
VEPIPY
VGPIPT
Origin of Product United States

N/A